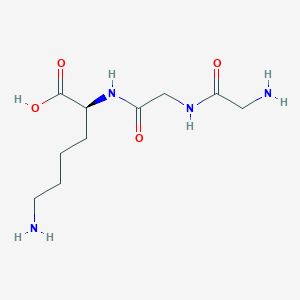

H-Gly-Gly-Lys-OH

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBQGJOXQYMOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427213 | |

| Record name | L-Lysine, glycylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-53-0 | |

| Record name | Glycylglycyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, glycylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gly-Gly-Lys Motif: A Technical Guide to its Role as a Signature of Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Lys (GGL) tripeptide sequence, while seemingly simple, plays a pivotal role in the study of protein ubiquitination, one of the most critical post-translational modifications (PTMs) in cellular biology. This technical guide provides an in-depth exploration of the GGL motif, not as a functional peptide in itself, but as the remnant signature of ubiquitination that enables the identification and quantification of ubiquitination sites within the proteome. Understanding the function and detection of this motif is fundamental for researchers in drug development and cellular biology who seek to unravel the complexities of protein regulation and signaling pathways.

Protein ubiquitination is a dynamic and reversible process that involves the covalent attachment of one or more ubiquitin molecules to a substrate protein, typically at a lysine (B10760008) residue.[1] This modification can signal for protein degradation by the proteasome, alter protein localization, modulate protein activity, and mediate protein-protein interactions.[1] The discovery and characterization of ubiquitination sites are therefore crucial for understanding the regulation of a vast array of cellular processes.

The technical challenge in studying ubiquitination lies in the detection of this modification. The development of methods to enrich and identify ubiquitinated proteins and their specific modification sites has been a significant area of advancement in proteomics. Central to this advancement is the recognition of the Gly-Gly-Lys remnant, specifically the Lys-ε-Gly-Gly (K-ε-GG or diGLY) motif, which is generated following the digestion of ubiquitinated proteins with the endopeptidase trypsin.[2][3] This di-glycine remnant serves as a unique mass signature and an antibody recognition site, forming the basis of powerful immunoaffinity-based enrichment strategies coupled with mass spectrometry.[3]

This guide will delve into the core principles of ubiquitination, the generation of the K-ε-GG remnant, and the state-of-the-art methodologies for its detection and quantification. We will provide detailed experimental protocols, present quantitative data on the efficiency of these methods, and visualize the key signaling pathways and experimental workflows.

The Ubiquitination Signaling Pathway and Generation of the K-ε-GG Remnant

Ubiquitination is a highly regulated enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] The process begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. The activated ubiquitin is then transferred to an E2 enzyme. Finally, an E3 ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond between the C-terminal glycine (B1666218) of ubiquitin and the ε-amino group of the lysine.[1] This process can be repeated to form polyubiquitin (B1169507) chains, which can have different linkages and signaling outcomes.

dot

Caption: The Ubiquitination Signaling Pathway.

The identification of ubiquitination sites by mass spectrometry relies on the specific cleavage pattern of trypsin. Trypsin cleaves peptide bonds C-terminal to lysine and arginine residues. When a ubiquitinated protein is digested with trypsin, the enzyme cleaves the ubiquitin chain, but the isopeptide bond between the C-terminal glycine of the proximal ubiquitin and the lysine on the substrate protein is resistant to cleavage. This results in a di-glycine (Gly-Gly) remnant attached to the ε-amino group of the modified lysine residue, creating the K-ε-GG motif. This remnant carries a specific mass of 114.04 Da, which can be detected by mass spectrometry.[4]

Quantitative Analysis of Ubiquitination Sites using diGLY Proteomics

The development of antibodies that specifically recognize the K-ε-GG remnant has revolutionized the field of ubiquitinomics. These antibodies allow for the highly specific immunoaffinity enrichment of diGLY-containing peptides from a complex mixture of tryptic peptides. The enriched peptides can then be identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The efficiency of this enrichment is a critical factor in the depth of ubiquitinome coverage. While precise binding affinities (Kd values) for commercially available anti-K-ε-GG antibodies are not always publicly available, the yield of identified ubiquitinated peptides serves as a practical measure of the method's effectiveness.

| Experimental Condition | Number of Unique diGLY Peptides Identified | Number of Ubiquitinated Proteins Identified | Reference |

| Untreated Human Cells (single experiment) | ~4,000 | Not specified | [2] |

| Human Cells Treated with Proteasome Inhibitor (single experiment) | ~10,000 | Not specified | [2] |

| Human Cells (HEK293) | 374 | 236 | [5] |

| Human Cells (various) | >50,000 (cumulative) | Not specified | [1] |

| Human Cells (proteasome and translational inhibition) | ~19,000 | ~5,000 | [6] |

Note: The number of identified sites can vary depending on the cell type, experimental conditions (e.g., treatment with proteasome inhibitors), the amount of starting material, and the sensitivity of the mass spectrometer.

Experimental Protocols for Ubiquitin Remnant Profiling

The following is a generalized protocol for the enrichment and analysis of K-ε-GG containing peptides. For specific applications, it is recommended to consult the detailed protocols provided by antibody and kit manufacturers, such as the PTMScan® Ubiquitin Remnant Motif Kit from Cell Signaling Technology.

1. Cell Lysis and Protein Digestion

-

Objective: To extract proteins from cells or tissues and digest them into peptides.

-

Methodology:

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Lyse cells in a urea-based buffer (e.g., 8 M urea) to denature proteins and inhibit protease and deubiquitinase activity.

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

-

Dilute the urea (B33335) concentration to less than 2 M to allow for trypsin activity.

-

Digest proteins with trypsin overnight at 37°C.

-

Acidify the peptide solution with trifluoroacetic acid (TFA) to stop the digestion and prepare for solid-phase extraction.

-

Desalt the peptides using a C18 solid-phase extraction cartridge.

-

Lyophilize the purified peptides.

-

2. Immunoaffinity Enrichment of K-ε-GG Peptides

-

Objective: To specifically isolate peptides containing the di-glycine remnant.

-

Methodology:

-

Re-suspend the lyophilized peptides in an immunoprecipitation (IAP) buffer.

-

Prepare the anti-K-ε-GG antibody-conjugated beads by washing them with IAP buffer.

-

Incubate the peptide solution with the antibody beads with gentle rotation for 2-4 hours at 4°C.

-

Wash the beads several times with IAP buffer and then with water to remove non-specifically bound peptides.

-

Elute the enriched K-ε-GG peptides from the antibody beads using a low pH solution, such as 0.15% TFA.

-

3. LC-MS/MS Analysis

-

Objective: To separate, identify, and quantify the enriched ubiquitinated peptides.

-

Methodology:

-

Desalt the eluted peptides using a C18 StageTip.

-

Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).

-

The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the amino acid sequence of the peptides and confirm the presence of the di-glycine remnant on a specific lysine residue.

-

4. Data Analysis

-

Objective: To identify the ubiquitinated proteins and their modification sites from the mass spectrometry data.

-

Methodology:

-

Use a database search engine (e.g., MaxQuant, Sequest) to match the experimental tandem mass spectra to theoretical spectra from a protein sequence database.

-

Specify the di-glycine modification on lysine as a variable modification in the search parameters.

-

Filter the identified peptides and proteins to a desired false discovery rate (FDR), typically 1%.

-

For quantitative proteomics experiments (e.g., using SILAC or TMT labeling), determine the relative abundance of each ubiquitination site between different experimental conditions.

-

dot

Caption: Experimental Workflow for diGLY Proteomics.

Logical Relationships in diGLY Data Interpretation

The identification of a K-ε-GG modified peptide is strong evidence of ubiquitination at that specific lysine residue. However, it is important to consider that other ubiquitin-like modifiers, such as NEDD8 and ISG15, also have a C-terminal di-glycine motif and will generate the same K-ε-GG remnant upon trypsin digestion.[2] Therefore, while diGLY proteomics is a powerful tool for identifying sites of modification by these proteins, additional experiments may be required to definitively assign the modification as ubiquitination.

dot

Caption: Logical Relationship in diGLY Data Interpretation.

Conclusion

The Gly-Gly-Lys motif, in the context of the K-ε-GG remnant, is a cornerstone of modern ubiquitinome research. Its unique generation through tryptic digestion of ubiquitinated proteins and its specific recognition by high-affinity antibodies have enabled the development of robust and high-throughput methods for the global analysis of ubiquitination. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies surrounding the detection of this motif is essential for elucidating the roles of ubiquitination in health and disease. The ability to quantitatively assess changes in the ubiquitinome provides a powerful platform for identifying novel drug targets, understanding mechanisms of drug action, and discovering biomarkers. As mass spectrometry technology continues to improve in sensitivity and speed, the depth of ubiquitinome coverage will undoubtedly expand, further solidifying the importance of the Gly-Gly-Lys remnant as a key to unlocking the complexities of the ubiquitin code.

References

- 1. Ubiquitin diGLY Proteomics as an Approach to Identify and Quantify the Ubiquitin-Modified Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ebennettlab.com [ebennettlab.com]

H-Gly-Gly-Lys-OH physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of H-Gly-Gly-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide this compound. The information herein is intended to support research and development by offering a detailed characterization of this molecule, including its structural and chemical attributes, predicted biophysical behavior, and standardized experimental protocols for its empirical validation.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of calculated data and theoretical predictions derived from its amino acid sequence.

| Property | Value | Source |

| Molecular Formula | C10H19N4O4 | Calculated |

| Molecular Weight | 260.29 g/mol | Calculated |

| Canonical SMILES | C(CC(C(=O)O)N)CN(C(=O)CN)C(=O)CN | Predicted |

| Predicted Isoelectric Point (pI) | ~9.74 | Predicted based on Lysine (B10760008) pKa |

| Predicted pKa Values | α-COOH: ~2.34, α-NH3+: ~9.60, Lysine side-chain: ~10.53 | [1][2] |

| Predicted Solubility | High solubility in aqueous solutions | Based on amino acid composition |

| Predicted Stability | Stable in lyophilized form at -20°C. In solution, stability is pH and temperature dependent. | [3] |

Predicted Physicochemical Behavior

Isoelectric Point and pKa Values

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the pI is predicted to be in the basic range, primarily influenced by the ε-amino group of the lysine residue. The pKa values of the ionizable groups are crucial for understanding the peptide's charge at different pH values. The terminal carboxyl group has an acidic pKa, while the terminal amino group and the lysine side-chain have basic pKa values. At a pH below the pI, the peptide will carry a net positive charge, and at a pH above the pI, it will have a net negative charge.

Solubility

This compound is composed of two neutral, hydrophilic glycine (B1666218) residues and one basic, hydrophilic lysine residue. The presence of the charged lysine side chain at physiological pH is expected to confer high solubility in aqueous solutions. If solubility issues arise, adjusting the pH away from the isoelectric point can enhance solubility. For instance, in acidic buffers, the peptide will have a net positive charge, which can improve its interaction with water.

Stability

Like most peptides, this compound is most stable when stored in a lyophilized state at low temperatures (-20°C or below). In aqueous solutions, the primary degradation pathways are hydrolysis of the peptide bonds. The rate of hydrolysis is dependent on both pH and temperature. Generally, peptide stability is greatest in a slightly acidic to neutral pH range. It is advisable to prepare solutions fresh and store them at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage. Repeated freeze-thaw cycles should be avoided to prevent aggregation and degradation.[3]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below.

1. Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

-

Principle: cIEF separates molecules based on their isoelectric point in a pH gradient.

-

Methodology:

-

Sample Preparation: Dissolve this compound in a solution containing carrier ampholytes that establish a pH gradient. Include pI markers for calibration.

-

Focusing: Apply a high voltage across the capillary. The peptide will migrate until it reaches the pH that corresponds to its pI, where its net charge is zero, and migration stops.

-

Mobilization and Detection: After focusing, the focused zones are mobilized towards the detector by pressure or chemical means. Detection is typically performed by UV absorbance at 214 nm.

-

pI Determination: A calibration curve is generated using the migration times of the known pI markers. The pI of this compound is determined by comparing its migration time to the calibration curve.

-

2. Determination of pKa Values by Potentiometric Titration

-

Principle: This method involves titrating a solution of the peptide with a strong acid or base and monitoring the pH change. The pKa values correspond to the pH at the midpoints of the buffering regions.

-

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.

-

Titration: Titrate the solution with a standardized solution of HCl, recording the pH after each addition. Then, titrate with a standardized solution of NaOH, again recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.

-

3. Determination of Solubility

-

Principle: The equilibrium solubility is determined by adding excess peptide to a solvent and measuring the concentration of the dissolved peptide after equilibrium has been reached.

-

Methodology:

-

Sample Preparation: Add an excess amount of lyophilized this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation and Quantification: Centrifuge the suspension to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with UV detection.

-

4. Determination of Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: The stability of the peptide in solution is assessed by monitoring the decrease in the concentration of the intact peptide over time using RP-HPLC.

-

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in various buffers of different pH values.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 40°C to accelerate degradation).

-

Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.

-

RP-HPLC Analysis: Analyze the aliquots by RP-HPLC to quantify the peak area of the intact this compound.

-

Data Analysis: Plot the percentage of the remaining intact peptide against time for each condition. This allows for the determination of the degradation kinetics and the optimal storage conditions.

-

Visualization

Caption: Experimental workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Role of the GHK Tripeptide in Protein and Ion Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide first isolated from human plasma.[1][2] Its concentration in plasma is observed to decline with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60.[1][2][3] This decline is correlated with a decrease in the regenerative capacity of an organism.[3] GHK exhibits a strong affinity for copper(II) ions, forming a complex known as GHK-Cu.[1][3] This peptide-ion complex is implicated in a multitude of biological activities, including wound healing, anti-inflammatory responses, and the modulation of gene expression.[1][3][4][5] More recently, the GHK tag has been developed as a valuable tool in structural biology for protein crystallization and phasing.[6][7] This guide provides a comprehensive overview of the GHK tripeptide, with a focus on its interactions with proteins and ions, the signaling pathways it modulates, and its practical applications in research.

GHK-Cu Complex: Structure and Binding Affinity

The interaction between GHK and copper (II) has been extensively studied. The Cu(II) ion is coordinated by the nitrogen from the imidazole (B134444) side chain of the histidine residue, the nitrogen from the alpha-amino group of the glycine (B1666218) residue, and the deprotonated amide nitrogen of the glycine-histidine peptide bond.[1][3] This chelation results in a stable, square-planar coordination complex.[8] The redox activity of copper(II) is silenced when complexed with GHK, which is thought to enable the safe delivery of copper to cells.[1][3][4]

Quantitative Data on GHK-Cu Binding

The high affinity of GHK for Cu(II) is a key aspect of its function. The following table summarizes the binding constants associated with this interaction.

| Interacting Molecules | Binding Constant (log₁₀) | Reference |

| GHK and Cu(II) | 16.44 | [1][3][4] |

| Plasma Albumin and Cu(II) | 16.2 | [1][3][4] |

This high binding affinity allows GHK to acquire copper from other molecules, such as the high-affinity copper transport site on plasma albumin.[1][3][4]

Role in Cellular Signaling and Gene Expression

GHK-Cu influences a wide array of cellular signaling pathways, contributing to its diverse biological effects. It is known to modulate the expression of a large number of human genes, often reversing gene expression to a healthier state.[1]

Key signaling pathways and cellular processes modulated by GHK-Cu include:

-

Extracellular Matrix (ECM) Remodeling : GHK-Cu stimulates the synthesis and breakdown of collagen and glycosaminoglycans.[3][5] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for tissue remodeling.[3][9]

-

Wound Healing and Regeneration : The peptide attracts immune and endothelial cells to the site of injury, promotes angiogenesis, and stimulates the synthesis of growth factors such as vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF).[1][3][9]

-

Anti-Inflammatory and Antioxidant Effects : GHK-Cu can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8] It also activates superoxide (B77818) dismutase (SOD), a key antioxidant enzyme.[8]

-

TGF-β Signaling Pathway : GHK-Cu modulates the TGF-β signaling cascade, which is vital for the production of the extracellular matrix and wound healing.[10]

-

MAPK and NF-κB Pathways : The peptide also impacts the MAPK and NF-κB pathways, leading to reduced inflammation and enhanced cell survival.[10]

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways influenced by the GHK-Cu complex, leading to tissue regeneration.

References

- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 2. Expression and Purification of Recombinant GHK Tripeptides Are Able to Protect against Acute Cardiotoxicity from Exposure to Waterborne-Copper in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The copper(II)-binding tripeptide GHK, a valuable crystallization and phasing tag for macromolecular crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The copper(II)-binding tripeptide GHK, a valuable crystallization and phasing tag for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]

- 10. peptideslabuk.com [peptideslabuk.com]

The K-ε-GG Motif: A Technical Guide to Unveiling the Ubiquitin Landscape

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of proteins by ubiquitin is a fundamental regulatory mechanism in eukaryotic cells, governing a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The identification of specific ubiquitination sites is crucial for understanding the intricate roles of this modification in health and disease. This technical guide provides an in-depth exploration of the Gly-Gly-Lys (K-ε-GG) remnant, a signature motif that arises from the tryptic digestion of ubiquitinated proteins. We delve into the biochemical basis for the generation of this motif and provide detailed experimental protocols for its enrichment and analysis using mass spectrometry-based proteomic approaches. Furthermore, this guide presents quantitative data analysis strategies and showcases the application of these techniques in elucidating complex signaling pathways, thereby offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Significance of the Gly-Gly-Lys Ubiquitin Remnant

While the sequence Gly-Gly-Lys (GGL) is not inherently a functional motif within native proteins, its appearance in proteomic analyses is of paramount importance. The true significance lies in the di-glycine (Gly-Gly) remnant covalently attached to the epsilon-amino group (ε) of a lysine (B10760008) residue (K), forming a K-ε-GG motif. This distinctive signature is the hallmark of a previously ubiquitinated lysine residue that has undergone proteolysis with trypsin.[1][2]

Ubiquitin, a highly conserved 76-amino acid protein, is conjugated to substrate proteins through a multi-enzyme cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[3][4] The C-terminal glycine (B1666218) of ubiquitin forms an isopeptide bond with the ε-amino group of a lysine residue on the target protein.[5] When a ubiquitinated protein is digested with trypsin, which cleaves C-terminal to arginine and lysine residues, the ubiquitin chain is cleaved, leaving behind a characteristic di-glycine remnant on the modified lysine.[1][2] The detection and quantification of these K-ε-GG modified peptides by mass spectrometry have revolutionized the study of the ubiquitinome, enabling the identification of thousands of ubiquitination sites in a single experiment.[6][7]

This guide will provide a comprehensive overview of the methodologies used to study the K-ε-GG motif, from sample preparation to data analysis, and will illustrate its application in understanding cellular signaling.

The Ubiquitination Cascade and Generation of the K-ε-GG Remnant

The process of ubiquitination is a dynamic and reversible post-translational modification. The covalent attachment of ubiquitin to a substrate protein follows a well-defined enzymatic cascade.

Following the ubiquitination of a substrate protein, proteomic analysis requires the enzymatic digestion of the protein into smaller peptides. Trypsin is the most commonly used protease for this purpose. It cleaves the peptide backbone C-terminal to lysine and arginine residues. Crucially, the isopeptide bond between the C-terminal glycine of ubiquitin and the lysine residue of the substrate is resistant to trypsin cleavage. The C-terminus of ubiquitin has the sequence ...Arg-Gly-Gly. Trypsin cleaves after the arginine, leaving the di-glycine remnant attached to the lysine.[1]

Experimental Protocols for the Analysis of K-ε-GG Peptides

The identification of K-ε-GG modified peptides from a complex biological sample is a multi-step process that requires careful sample preparation, enrichment of the modified peptides, and sensitive detection by mass spectrometry.

Cell Lysis and Protein Digestion

-

Cell Lysis: Cells are lysed under denaturing conditions to inactivate proteases and deubiquitinases (DUBs) and to ensure complete protein solubilization. A common lysis buffer contains 8 M urea (B33335) in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) with phosphatase and protease inhibitors.[8]

-

Reduction and Alkylation: The protein extract is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break disulfide bonds, followed by an alkylating agent, like iodoacetamide, to prevent their reformation.[9]

-

Protein Digestion: The urea concentration is diluted to less than 2 M to allow for efficient trypsin digestion. Proteins are digested with trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.[10]

Immunoaffinity Purification of K-ε-GG Peptides

Due to the low stoichiometry of ubiquitination, enrichment of K-ε-GG containing peptides is essential for their detection. This is most effectively achieved through immunoaffinity purification using antibodies that specifically recognize the K-ε-GG motif.[11]

-

Antibody-Bead Conjugation: Anti-K-ε-GG antibodies are cross-linked to protein A/G agarose (B213101) or magnetic beads.

-

Peptide Incubation: The tryptic peptide digest is incubated with the antibody-conjugated beads to allow for the specific capture of K-ε-GG peptides.

-

Washing: The beads are extensively washed to remove non-specifically bound peptides.

-

Elution: The enriched K-ε-GG peptides are eluted from the beads using a low pH solution, such as 0.15% trifluoroacetic acid (TFA).[12]

LC-MS/MS Analysis

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Liquid Chromatography (LC): Peptides are separated based on their hydrophobicity using a reversed-phase chromatography column.

-

Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions is measured (MS2 scan). The fragmentation pattern provides sequence information.[13]

The presence of a K-ε-GG modification results in a characteristic mass shift of 114.0429 Da on the lysine residue.[14] This mass shift, along with the peptide sequence information from the MS2 spectrum, allows for the confident identification of ubiquitination sites.

Data Presentation and Quantitative Analysis

Quantitative proteomics methods can be integrated into the K-ε-GG workflow to study changes in ubiquitination levels under different cellular conditions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for this purpose.[15][16] In a SILAC experiment, two cell populations are grown in media containing either the normal ("light") or a heavy isotope-labeled ("heavy") essential amino acid (e.g., arginine and lysine). The cell lysates are mixed, and the ubiquitinated peptides are enriched and analyzed by LC-MS/MS. The relative abundance of a peptide from the two samples is determined by comparing the signal intensities of the light and heavy isotopic forms in the MS1 scan.[10]

Table 1: Representative Quantitative Data of Identified Ubiquitination Sites

| Protein | Gene | Ubiquitination Site | SILAC Ratio (Heavy/Light) | Condition (Heavy) |

| Histone H2A | HIST1H2AG | K119 | 2.5 | Proteasome Inhibition |

| PCNA | PCNA | K164 | 3.1 | DNA Damage |

| IκBα | NFKBIA | K21 | 4.2 | TNF-α Stimulation |

| p53 | TP53 | K382 | 1.8 | UV Irradiation |

This table presents hypothetical but representative data to illustrate the output of a quantitative ubiquitinome study.

Table 2: Number of Identified Ubiquitination Sites in Different Human Cell Lines

| Cell Line | Number of Identified Sites | Reference |

| HEK293T | 294 | Shi et al., 2011[17] |

| HeLa | 669 | Bennet et al., 2008 |

| Jurkat | >10,000 | Kim et al., 2011 |

Application: Elucidating Ubiquitination in Signaling Pathways

The study of K-ε-GG has been instrumental in dissecting the role of ubiquitination in numerous signaling pathways. A prime example is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the immune response and inflammation.[18][19]

In the canonical NF-κB pathway, stimulation by cytokines such as TNF-α leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB, IκBα. Phosphorylated IκBα is recognized by an E3 ubiquitin ligase, which mediates its polyubiquitination. This polyubiquitin (B1169507) chain serves as a signal for the proteasomal degradation of IκBα, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes.[20][21] The identification of specific lysine residues on IκBα that are ubiquitinated has been crucial to understanding this process.

Databases and Resources

Several publicly available databases serve as valuable resources for information on ubiquitinated proteins and their modification sites:

-

UbiProt: A comprehensive database of ubiquitylation sites and ubiquitin chain topologies.[5]

-

mUbiSiDa: A database of mammalian protein ubiquitination sites.[22][23]

-

UbiBrowser: A resource for known and predicted ubiquitin ligase/deubiquitinase-substrate interactions.[24]

-

Ubitome: A database for human ubiquitination sites and immunopeptidomic data.

Conclusion and Future Perspectives

The ability to identify and quantify the K-ε-GG ubiquitin remnant has transformed our understanding of the scope and dynamics of protein ubiquitination. The methodologies described in this guide provide a robust framework for researchers to explore the role of ubiquitination in their biological systems of interest. As mass spectrometry technology continues to improve in sensitivity and throughput, we can anticipate an even deeper and more comprehensive view of the ubiquitin landscape. This will undoubtedly open new avenues for understanding disease pathogenesis and for the development of novel therapeutic strategies that target the ubiquitin-proteasome system. The K-ε-GG motif, once an enigmatic observation, now stands as a key tool in unlocking the complexities of cellular regulation.

References

- 1. Frontiers | Chromatin Ubiquitination Guides DNA Double Strand Break Signaling and Repair [frontiersin.org]

- 2. The role of ubiquitin in NF-kappaB regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Quantitative Proteomics: The SILAC Mouse | Springer Nature Experiments [experiments.springernature.com]

- 4. lifesensors.com [lifesensors.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. lucernatechnologies.com [lucernatechnologies.com]

- 9. PTMScan® HS Ubiquitin/SUMO Remnant Motif (K-epsilon-GG) Kit (#59322) Datasheet Without Images | Cell Signaling Technology [cellsignal.jp]

- 10. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTMScan® Ubiquitin Remnant Motif (K-epsilon-GG) Kit | Cell Signaling Technology [cellsignal.com]

- 12. Video: Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]

- 13. LC-MS/MS Analysis to Study the Ubiquitin-Modified Proteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Global ubiquitination analysis by SILAC in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A data set of human endogenous protein ubiquitination sites. | BioGRID [thebiogrid.org]

- 18. The Many Roles of Ubiquitin in NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expanding role of ubiquitination in NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. mUbiSiDa: A Comprehensive Database for Protein Ubiquitination Sites in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mUbiSiDa - Database Commons [ngdc.cncb.ac.cn]

- 24. ubibrowser.bio-it.cn [ubibrowser.bio-it.cn]

The Tripeptide H-Gly-Gly-Lys-OH: A Technical Guide to its Biochemical and Synthetic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the known scientific applications of the tripeptide H-Gly-Gly-Lys-OH. Extensive research indicates that this peptide does not have established direct therapeutic applications. Instead, its significance lies in its utility as a research tool and as a structural motif in more complex biomolecules and drug delivery systems. This guide provides an in-depth overview of these applications, focusing on the biochemical principles and synthetic methodologies involved.

Executive Summary

This compound, a simple tripeptide consisting of two glycine (B1666218) residues and a C-terminal lysine (B10760008), is a commercially available compound primarily utilized in biochemical research and synthetic chemistry. While a direct therapeutic role for this compound has not been identified in scientific literature, the core "Gly-Gly-Lys" motif and its variations are integral to advanced biochemical applications. This technical guide elucidates the role of this peptide and its related structures in two key areas:

-

As a component of linker technology: The extended motif, Gly-Gly-Gly-Lys (GGGK), serves as a flexible linker in the synthesis of immunoconjugates, facilitating the development of diagnostic tools.

-

As a prodrug moiety: A triglycyl sequence attached to a lysine residue is a critical component of the drug Terlipressin, where it modulates the pharmacokinetic profile of the active molecule.

This document provides a comprehensive overview of the synthesis, mechanisms, and experimental protocols associated with these applications, supported by quantitative data and visual diagrams to facilitate understanding.

Biochemical Properties and Rationale for Use

The utility of glycine-rich sequences, such as that found in this compound, stems from the unique properties of the glycine residue. As the simplest amino acid with only a hydrogen atom as its side chain, glycine imparts significant conformational flexibility to a peptide backbone.[1][2] This flexibility is advantageous in the design of linkers, as it allows for proper spacing and orientation between conjugated molecules without introducing significant steric hindrance.

The C-terminal lysine provides a reactive primary amine on its side chain (ε-amino group), which is a common site for conjugation to other molecules, such as proteins or haptens, without interfering with the peptide backbone.

Application in Biotechnology: The GGGK Linker

A notable application of a glycine-lysine motif is the use of the tetrapeptide Gly-Gly-Gly-Lys (GGGK) as a linker in the development of immunogens. A prominent example is its use in creating an immunizing hapten for Ochratoxin A (OTA), a mycotoxin.[3][4] In this context, the GGGK peptide acts as a spacer, separating the small OTA molecule from the large carrier protein to which it is conjugated. This separation is crucial for ensuring that the immune system can effectively recognize and mount a response against the hapten.

Experimental Protocol: Solid-Phase Synthesis of OTA-GGGK Immunizing Hapten

The synthesis of the OTA-GGGK hapten is achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]

Materials:

-

Rink Amide resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gly-OH

-

Ochratoxin A (OTA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) in DMF (20%)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in Dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue using 20% piperidine in DMF.

-

Glycine Couplings: Sequentially couple three Fmoc-Gly-OH residues, with an Fmoc deprotection step after each coupling.

-

OTA Coupling: Couple Ochratoxin A to the N-terminal glycine residue.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a TFA/TIS/H₂O cleavage cocktail.

-

Purification: Purify the crude OTA-GGGK product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Synthetic Workflow

References

- 1. Structure and properties of peptides made of only glycine residues. – Kudos: Growing the influence of research [growkudos.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Development of a Polyclonal Antibody for the Immunoanalysis of Ochratoxin A (OTA) by Employing a Specially Designed Synthetic OTA Derivative as the Immunizing Hapten - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Tripeptide GHK-Cu: A Deep Dive into its Role in Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), particularly in its copper-complexed form (GHK-Cu), is a naturally occurring peptide with a remarkable range of biological activities. Initially identified for its wound healing properties, extensive research has revealed its multifaceted role in modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of GHK-Cu's mechanism of action, with a focus on its impact on tissue regeneration, extracellular matrix remodeling, and inflammatory processes. We will delve into the specific signaling cascades influenced by this peptide, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in the therapeutic potential of GHK-Cu.

Note on Nomenclature: The user's initial query referenced "H-Gly-Gly-Lys-OH". However, the vast body of scientific literature points to Glycyl-L-Histidyl-L-Lysine (GHK) as the relevant and extensively studied tripeptide in the context of cell signaling. Therefore, this guide will focus on GHK and its copper complex, GHK-Cu.

Core Signaling Pathways Modulated by GHK-Cu

GHK-Cu exerts its biological effects by influencing a network of interconnected signaling pathways. Its ability to modulate gene expression is a central aspect of its mechanism, affecting thousands of genes to promote a cellular environment conducive to regeneration and repair.[1][2][3]

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β pathway plays a pivotal role in cell proliferation, differentiation, and extracellular matrix (ECM) production. GHK has been shown to restore the functionality of the TGF-β pathway, particularly in compromised cells like those from patients with Chronic Obstructive Pulmonary Disease (COPD).[4][5] This restoration leads to an enhanced ability of fibroblasts to contract and remodel collagen.[4] GHK is believed to sensitize cells to TGF-β ligands, amplifying downstream signaling through SMAD2/3 phosphorylation and nuclear translocation.[6]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. GHK-Cu has been shown to modulate this pathway, although its effects can be context-dependent. In some instances, it promotes modest activation of ERK1/2, which supports cell proliferation.[6] However, in inflammatory conditions, GHK-Cu can suppress the activation of p38 and JNK, contributing to its anti-inflammatory effects.[6]

Regulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

The remodeling of the extracellular matrix is a tightly regulated process involving the activity of MMPs, which degrade ECM components, and their endogenous inhibitors, TIMPs. GHK-Cu plays a crucial role in maintaining the balance between MMPs and TIMPs. It has been shown to increase the expression of both MMPs (MMP-1 and MMP-2) and TIMPs (TIMP-1).[7][8] This dual regulation suggests that GHK-Cu promotes a controlled remodeling of the ECM, removing damaged proteins while preventing excessive degradation.[5]

Quantitative Data on GHK-Cu Activity

The biological effects of GHK-Cu are typically observed at nanomolar to micromolar concentrations. The following tables summarize key quantitative findings from the literature.

Table 1: Effective Concentrations of GHK-Cu on Cellular Processes

| Cellular Process | Cell Type | Effective Concentration | Observed Effect | Citation(s) |

| Collagen Synthesis | Human Dermal Fibroblasts | 0.01 - 100 nM | Significant increase in collagen production.[7] | [7][8] |

| Elastin (B1584352) Production | Human Dermal Fibroblasts | 0.01 - 100 nM | Approximately 30% increase in elastin production.[7] | [7] |

| Fibroblast Proliferation | Irradiated Human Fibroblasts | 1 nM | Increased cell viability by 12.5-fold (in combination with LED).[9] | [9] |

| Gene Expression Modulation | Human Fibroblasts | 1 µM | Influences the expression of over 4,000 genes.[1] | [1][10] |

| Wound Healing | In vivo (rats) | Not specified | Faster wound contraction and re-epithelialization.[11] | [11] |

Table 2: GHK-Cu Effects on Gene and Protein Expression

| Target | Cell Type | Concentration | Fold/Percent Change | Citation(s) |

| Collagen I Production | Human Dermal Fibroblasts | 1-10 µM | 70-140% increase | [1] |

| Elastin Expression | Human Dermal Fibroblasts | Not specified | 40-60% increase | [1] |

| bFGF Production | Irradiated Human Fibroblasts | 1 nM | 230% increase (in combination with LED) | [9] |

| MMP-1 mRNA | Human Dermal Fibroblasts | 0.01 nM | Significant increase | [7][8] |

| MMP-2 mRNA | Human Dermal Fibroblasts | 0.01 nM | Significant increase | [7][8] |

| TIMP-1 mRNA | Human Dermal Fibroblasts | 0.01 - 100 nM | Significant increase at all concentrations | [7][8][9] |

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the biological activity of GHK-Cu.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of GHK-Cu on cell migration and wound closure.

Protocol:

-

Cell Seeding: Seed human dermal fibroblasts into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Scratching: Once confluent, use a sterile p200 pipette tip to create a linear scratch in the center of each well.

-

Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing various concentrations of GHK-Cu (e.g., 0, 1, 10, 100 nM) to the respective wells.

-

Imaging: Immediately capture images of the scratches at 0 hours using a phase-contrast microscope.

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same scratch areas at subsequent time points (e.g., 12, 24, and 48 hours).

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Quantification of Collagen Production (Sircol Assay)

This colorimetric assay is used to measure the amount of soluble collagen secreted by cells into the culture medium.[12][13][14][15][16]

Protocol:

-

Cell Culture and Treatment: Culture human dermal fibroblasts in 6-well plates until they reach 70-80% confluency. Replace the medium with fresh serum-free medium containing different concentrations of GHK-Cu.

-

Sample Collection: After a 48-72 hour incubation period, collect the cell culture supernatant.

-

Collagen Precipitation: Add Sircol Dye Reagent to the supernatant, which specifically binds to and precipitates collagen.

-

Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.

-

Washing: Wash the pellet to remove unbound dye.

-

Solubilization: Dissolve the collagen-bound dye in an alkali reagent.

-

Quantification: Measure the absorbance of the resulting solution at 556 nm using a microplate reader.

-

Standard Curve: Generate a standard curve using known concentrations of collagen to determine the collagen concentration in the samples.

Western Blotting for Phospho-ERK1/2

This technique is used to detect the activation (phosphorylation) of ERK1/2 in response to GHK-Cu treatment.[6][17][18]

Protocol:

-

Cell Lysis: After treating cells with GHK-Cu for the desired time, lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes in response to GHK-Cu.[8][19][20]

Protocol:

-

RNA Extraction: Isolate total RNA from GHK-Cu-treated and control cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the cDNA, gene-specific primers for the genes of interest (e.g., COL1A1, MMP1, TIMP1), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Conclusion

GHK-Cu is a potent signaling peptide with a wide range of therapeutic applications, primarily stemming from its ability to modulate fundamental cellular pathways involved in tissue repair and regeneration. Its influence on TGF-β and MAPK/ERK signaling, coupled with its capacity to regulate ECM remodeling and orchestrate the expression of a vast number of genes, underscores its potential in regenerative medicine and drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore and harness the therapeutic benefits of this intriguing tripeptide. Further investigation into its specific cellular receptors and the precise mechanisms of its gene regulatory network will undoubtedly unveil even more of its therapeutic potential.

References

- 1. deltapeptides.com [deltapeptides.com]

- 2. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes | MDPI [mdpi.com]

- 3. neoplasiaresearch.com [neoplasiaresearch.com]

- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 12. interchim.fr [interchim.fr]

- 13. accuratechemical.com [accuratechemical.com]

- 14. ilexlife.com [ilexlife.com]

- 15. biovendor.com [biovendor.com]

- 16. Essential modification of the Sircol Collagen Assay for the accurate quantification of collagen content in complex protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3.4. Western Blotting and Detection [bio-protocol.org]

- 19. elearning.unite.it [elearning.unite.it]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Gly-Gly-Lys-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and straightforward assembly of peptide chains. This document provides a detailed protocol for the synthesis of the tripeptide H-Gly-Gly-Lys-OH using Fmoc/tBu chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protector for the α-amine, which can be removed under mild basic conditions, while the tert-butyl (tBu) based protecting groups, such as Boc (tert-butyloxycarbonyl) on the lysine (B10760008) side chain, are stable to these conditions and are removed during the final acidic cleavage step.[1][2] This orthogonal protection strategy is fundamental to the success of Fmoc-based SPPS.[1] The peptide is assembled on a solid support, typically a resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[3][4]

Materials and Reagents

A comprehensive list of necessary reagents and materials is provided below. The quality of solvents, particularly DMF, is crucial for the success of the synthesis.[5]

| Reagent/Material | Grade/Purity | Supplier | Purpose |

| Fmoc-Lys(Boc)-Wang Resin | 100-200 mesh, 0.5 mmol/g loading | e.g., BenchChem, Aapptec | Solid support and first amino acid |

| Fmoc-Gly-OH | Peptide synthesis grade | e.g., ChemPep, Aapptec | Second amino acid |

| Fmoc-Gly-OH | Peptide synthesis grade | e.g., ChemPep, Aapptec | Third amino acid |

| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Various | Primary solvent for swelling, washing, and reactions |

| Piperidine (B6355638) | Reagent grade | Various | Fmoc deprotection |

| Dichloromethane (DCM) | Reagent grade | Various | Resin washing |

| HBTU | Reagent grade | e.g., Severn Biotech, Bachem | Coupling reagent |

| HOBt | Reagent grade | e.g., Bachem | Coupling additive |

| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Various | Base for coupling reaction |

| Trifluoroacetic Acid (TFA) | Reagent grade | Various | Cleavage from resin and side-chain deprotection |

| Triisopropylsilane (TIS) | Reagent grade | Various | Scavenger in cleavage cocktail |

| Deionized Water (H₂O) | High purity | Laboratory supply | Component of cleavage cocktail |

| Diethyl ether or MTBE | Reagent grade, cold | Various | Peptide precipitation |

| Acetonitrile (ACN) | HPLC grade | Various | HPLC mobile phase for purification |

| Solid-phase synthesis vessel | - | Various | Reaction vessel |

| Shaker/Agitator | - | Various | For mixing during reactions |

| Filtration apparatus | - | Various | To remove solvents and reagents |

| HPLC system | - | Various | Peptide purification and analysis |

| Lyophilizer | - | Various | To obtain final peptide powder |

Experimental Protocols

The synthesis of this compound is performed on a 0.1 mmol scale.

1. Resin Preparation and Swelling

The initial step involves swelling the resin to ensure that the reactive sites are accessible for the subsequent chemical reactions.

| Step | Procedure | Reagent/Solvent | Volume | Duration |

| 1.1 | Weigh Fmoc-Lys(Boc)-Wang resin (0.5 mmol/g) into the synthesis vessel. | - | 200 mg | - |

| 1.2 | Add DMF to the resin. | DMF | 5 mL | 30 minutes |

| 1.3 | Agitate the resin gently. | - | - | - |

| 1.4 | Drain the DMF. | - | - | - |

2. Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a solution of piperidine in DMF.[5]

| Step | Procedure | Reagent/Solvent | Volume | Duration |

| 2.1 | Add 20% piperidine in DMF to the resin. | 20% Piperidine/DMF | 5 mL | 5 minutes |

| 2.2 | Agitate and then drain the solution. | - | - | - |

| 2.3 | Add a fresh portion of 20% piperidine in DMF. | 20% Piperidine/DMF | 5 mL | 15 minutes |

| 2.4 | Agitate and then drain the solution. | - | - | - |

| 2.5 | Wash the resin thoroughly with DMF. | DMF | 5 x 5 mL | - |

3. Amino Acid Coupling

The next amino acid in the sequence is activated and coupled to the deprotected N-terminus of the resin-bound peptide.[3] This protocol utilizes HBTU/HOBt as the activating agents.[6]

| Step | Procedure | Reagent | Quantity | Duration |

| 3.1 | In a separate vessel, dissolve the Fmoc-amino acid (Fmoc-Gly-OH). | Fmoc-Gly-OH | 0.3 mmol (3 eq.) | - |

| 3.2 | Add HBTU and HOBt to the amino acid solution. | HBTU / HOBt | 0.3 mmol (3 eq.) / 0.3 mmol (3 eq.) | - |

| 3.3 | Add DMF to dissolve the reagents. | DMF | 3 mL | - |

| 3.4 | Add DIPEA to activate the amino acid. | DIPEA | 0.6 mmol (6 eq.) | 2 minutes |

| 3.5 | Add the activated amino acid solution to the resin. | - | - | 1-2 hours |

| 3.6 | Agitate the mixture at room temperature. | - | - | - |

| 3.7 | Drain the coupling solution and wash the resin with DMF. | DMF | 5 x 5 mL | - |

Synthesis Cycle Summary

The deprotection and coupling steps are repeated for each amino acid in the sequence (Gly, then another Gly).

| Cycle | Amino Acid to Couple | Deprotection | Coupling |

| 1 | Fmoc-Gly-OH | Perform steps in Protocol 2 | Perform steps in Protocol 3 |

| 2 | Fmoc-Gly-OH | Perform steps in Protocol 2 | Perform steps in Protocol 3 |

After the final coupling, a final deprotection step is performed to remove the Fmoc group from the N-terminal glycine.

4. Cleavage and Final Deprotection

The peptide is cleaved from the resin, and the side-chain protecting group (Boc on Lysine) is removed simultaneously using a cleavage cocktail containing TFA.[5][7]

| Step | Procedure | Reagent/Solvent | Volume | Duration |

| 4.1 | Wash the peptide-resin with DCM and dry under nitrogen. | DCM | 5 x 5 mL | - |

| 4.2 | Prepare the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS). | TFA/H₂O/TIS | 5 mL | - |

| 4.3 | Add the cleavage cocktail to the resin. | Cleavage Cocktail | 5 mL | 2-3 hours |

| 4.4 | Agitate at room temperature. | - | - | - |

| 4.5 | Filter the resin and collect the filtrate. | - | - | - |

| 4.6 | Wash the resin with additional TFA and combine the filtrates. | TFA | 1 mL | - |

5. Peptide Precipitation and Purification

The crude peptide is precipitated from the cleavage solution, washed, and then purified.

| Step | Procedure | Reagent/Solvent | Volume |

| 5.1 | Add the TFA filtrate dropwise to cold diethyl ether. | Cold Diethyl Ether | 40 mL |

| 5.2 | A white precipitate of the crude peptide will form. | - | - |

| 5.3 | Centrifuge the mixture to pellet the peptide. | - | - |

| 5.4 | Decant the ether and wash the pellet twice more with cold ether. | Cold Diethyl Ether | 2 x 20 mL |

| 5.5 | Dry the crude peptide pellet under vacuum. | - | - |

| 5.6 | Purify the crude peptide by reverse-phase HPLC (RP-HPLC). | ACN/Water/TFA | Gradient |

| 5.7 | Collect and pool the fractions containing the pure peptide. | - | - |

| 5.8 | Lyophilize the pooled fractions to obtain the final product. | - | - |

Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Fmoc Deprotection and Coupling Cycle

Caption: The iterative cycle of deprotection and coupling in SPPS.

References

Application Note: High-Purity Purification of H-Gly-Gly-Lys-OH via Reversed-Phase HPLC

Abstract

This application note details a robust and efficient method for the purification of the hydrophilic tripeptide H-Gly-Gly-Lys-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). High-purity peptides are essential for accurate and reproducible results in research, drug discovery, and diagnostic applications. The described protocol employs a C18 stationary phase with a water/acetonitrile mobile phase gradient and trifluoroacetic acid (TFA) as an ion-pairing agent to achieve excellent separation and yield of the target peptide from synthetic impurities. This methodology is specifically tailored for researchers, scientists, and professionals in the field of drug development engaged in peptide synthesis and purification.

Introduction

This compound is a tripeptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. Following solid-phase peptide synthesis (SPPS), the crude product typically contains the desired peptide along with a variety of impurities, including truncated and deletion sequences, as well as byproducts from the cleavage of protecting groups.[1][2] Reversed-phase HPLC is the industry-standard and most effective technique for the purification of synthetic peptides, offering high resolution and recovery.[3][4][5][6][7] This method separates molecules based on their hydrophobicity.[8]

In RP-HPLC, a nonpolar stationary phase, such as C18-modified silica, is used in conjunction with a polar mobile phase.[9][10] A gradient of increasing organic solvent, typically acetonitrile, is employed to elute the bound components from the column.[3][8][11] More hydrophobic molecules exhibit stronger interactions with the stationary phase and thus have longer retention times.[12] Due to the hydrophilic nature of this compound, attributed to its amino acid composition, careful optimization of the HPLC method is crucial for achieving adequate retention and separation.[13] The use of an ion-pairing agent like trifluoroacetic acid (TFA) is critical as it forms ion pairs with the peptide, enhancing its hydrophobicity and improving peak shape and retention on the C18 column.[1][3][9][14]

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude peptide sample and culminates in the isolation of a highly pure, lyophilized product.

Caption: Workflow for the HPLC Purification of this compound.

Materials and Methods

Equipment and Materials

| Item | Specification |

| HPLC System | Preparative HPLC system with gradient capability and UV detector |

| Column | C18 Reversed-Phase Column (e.g., 10 µm, 300 Å, 21.2 x 250 mm) |

| Solvents | Acetonitrile (HPLC grade), Water (Ultrapure, 18.2 MΩ·cm) |

| Reagents | Trifluoroacetic Acid (TFA), HPLC grade |

| Glassware | Vials, beakers, graduated cylinders |

| Filtration | 0.22 µm syringe filters |

| Lyophilizer | Laboratory-grade freeze-dryer |

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

Both mobile phases should be degassed for at least 15 minutes using sonication or vacuum filtration before use.

Sample Preparation

-

Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[2]

-

Ensure the peptide is fully dissolved. If solubility is an issue, a minimal amount of Mobile Phase B can be added.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[10]

Experimental Protocols

Protocol 1: Analytical HPLC Method Development

Before proceeding to preparative purification, it is essential to develop an analytical method to determine the retention time of the target peptide and the impurity profile.

-

Column Equilibration: Equilibrate an analytical C18 column (e.g., 5 µm, 300 Å, 4.6 x 250 mm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.

-

Injection: Inject a small volume (10-20 µL) of the prepared crude sample.[14]

-

Gradient Elution: Apply a linear gradient from 5% to 50% Mobile Phase B over 30 minutes. This broad gradient will help in identifying the elution position of the peptide.

-

Detection: Monitor the elution profile at 220 nm.[14]

-

Optimization: Based on the initial chromatogram, optimize the gradient to achieve better resolution between the target peptide and its closest eluting impurities. A shallower gradient around the elution point of the target peptide is recommended.[11]

Protocol 2: Preparative HPLC Purification

-

Column Equilibration: Equilibrate the preparative C18 column with the initial conditions of the optimized gradient from Protocol 1.

-

Sample Loading: Load the filtered crude peptide solution onto the column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.

-

Gradient Elution: Apply the optimized gradient from the analytical method, adjusting the flow rate for the preparative column.

-

Fraction Collection: Collect fractions of the eluate as the main peak corresponding to this compound is detected.

-

Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).

-

Pooling and Lyophilization: Combine all fractions that meet the desired purity level (e.g., ≥95%). Freeze the pooled fractions at -80°C until completely solid and then lyophilize under high vacuum to obtain the purified peptide as a white, fluffy powder.[2]

-

Storage: Store the lyophilized peptide at -20°C or lower.

Results and Data Presentation

The following tables summarize the optimized HPLC parameters for both analytical and preparative scale purification of this compound.

Table 1: Optimized Analytical HPLC Parameters

| Parameter | Value |

| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 27 | |

| 30 | |

| 32 | |

| 35 |

Table 2: Optimized Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 300 Å, 21.2 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 220 nm |

| Sample Loading | Up to 200 mg of crude peptide |

| Column Temperature | Ambient |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 27 | |

| 30 | |

| 32 | |

| 35 |

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound from a crude synthetic mixture.[2] By employing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>95%), which is essential for subsequent scientific applications. The systematic approach of analytical method development followed by preparative scale-up ensures optimal resolution and yield.

References

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. hplc.eu [hplc.eu]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 12. waters.com [waters.com]

- 13. H-Gly-Lys-OH peptide [novoprolabs.com]

- 14. benchchem.com [benchchem.com]

Application Note: Comprehensive NMR Analysis for the Structural Elucidation of H-Gly-Gly-Lys-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of peptides. This application note provides a detailed protocol and data interpretation guide for the analysis of the tripeptide H-Gly-Gly-Lys-OH. By employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, a complete assignment of all proton and carbon signals can be achieved, confirming the peptide's primary structure and providing insights into its solution-state conformation.

Molecular Structure

The structure of this compound consists of two glycine (B1666218) residues and one lysine (B10760008) residue linked by peptide bonds. The lysine side chain provides additional spin systems to be resolved.

Data Presentation

The expected chemical shifts for this compound are summarized in the tables below. These values are based on typical chemical shifts of amino acid residues in small peptides and may vary slightly depending on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

| Residue | Hα | Hβ | Hγ | Hδ | Hε | NH (amide) | NH₂ (Lys side chain) |

| Gly¹ | ~3.8 | - | - | - | - | ~8.3 | - |

| Gly² | ~3.9 | - | - | - | - | ~8.1 | - |

| Lys³ | ~4.2 | ~1.8, ~1.7 | ~1.5 | ~1.6 | ~2.9 | ~8.0 | ~7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Residue | Cα | Cβ | Cγ | Cδ | Cε | C=O |

| Gly¹ | ~43 | - | - | - | - | ~172 |

| Gly² | ~43 | - | - | - | - | ~173 |

| Lys³ | ~55 | ~31 | ~23 | ~27 | ~40 | ~175 |

Experimental Protocols

1. Sample Preparation

-

Dissolve the Sample: Weigh 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O or a mixture like H₂O/D₂O 9:1 to observe exchangeable protons).

-

Adjust pH: If necessary, adjust the pH of the solution to a desired value using small amounts of DCl or NaOD. The chemical shifts of ionizable groups are pH-dependent.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as DSS or TSP can be added.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Solvent Suppression: If in H₂O/D₂O, use a solvent suppression technique like presaturation or WATERGATE.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify scalar-coupled protons (typically through 2-3 bonds). This is crucial for identifying adjacent protons within a spin system, such as the side chain of lysine.

-

Pulse Program: A standard COSY experiment (e.g., cosygpppqf).

-

Spectral Width: 12-16 ppm in both dimensions.

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 4-8 per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond correlations between protons and their attached carbons.[1][2][3] This experiment is highly sensitive and excellent for assigning Cα-Hα, Cβ-Hβ, etc. pairs.[1][2][3]

-

Pulse Program: An edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3). This will differentiate CH/CH₃ from CH₂ signals.

-

Spectral Width: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).

-

Number of Scans: 4-16 per increment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[2] This is essential for sequencing the peptide by observing correlations between an amide proton and the preceding Cα, and between an Hα and the carbonyl carbon of its own and the preceding residue.

-

Pulse Program: A gradient-selected HMBC (e.g., hmbcgplpndqf).

-

Spectral Width: ~12 ppm in F2 (¹H) and ~200 ppm in F1 (¹³C).

-

Long-Range Coupling Delay: Optimized for J-couplings of 4-8 Hz.

-

Number of Scans: 16-64 per increment.

-

3. Data Processing and Analysis

-

Fourier Transform: Apply Fourier transformation to the acquired data in all dimensions.

-

Phase Correction: Manually or automatically correct the phase of the spectra.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectra to the internal standard or the residual solvent peak.

-

Peak Picking and Integration: Identify and integrate all peaks in the 1D ¹H spectrum.

-

2D Analysis:

-

COSY: Identify cross-peaks to trace out the spin systems of each residue. For example, trace the correlations from Hα to Hβ, Hγ, Hδ, and Hε in the lysine side chain.

-